molecular formula C18H24O2 B14494763 Ethyl (5-phenylcyclooct-1-en-1-yl)acetate CAS No. 63166-00-7

Ethyl (5-phenylcyclooct-1-en-1-yl)acetate

Cat. No.: B14494763
CAS No.: 63166-00-7
M. Wt: 272.4 g/mol
InChI Key: JWOIYRMTVFKYKH-UHFFFAOYSA-N
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Description

Ethyl (5-phenylcyclooct-1-en-1-yl)acetate is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (5-phenylcyclooct-1-en-1-yl)acetate typically involves the esterification of 5-phenylcyclooct-1-en-1-ol with ethyl acetate. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows: [ \text{5-phenylcyclooct-1-en-1-ol} + \text{ethyl acetate} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the reaction and reduce the need for extensive purification steps.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction of this ester can yield alcohols. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄).

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Ethyl (5-phenylcyclooct-1-en-1-yl)acetate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the fragrance and flavor industries for its pleasant aroma.

Mechanism of Action

The mechanism by which ethyl (5-phenylcyclooct-1-en-1-yl)acetate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active alcohol and acid components, which may interact with biological pathways. The phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with widespread use as a solvent.

    Methyl butyrate: Known for its fruity aroma, used in flavorings.

    Isopentyl acetate:

Uniqueness: Ethyl (5-phenylcyclooct-1-en-1-yl)acetate stands out due to its cyclooctene ring and phenyl group, which confer unique chemical and physical properties

Properties

CAS No.

63166-00-7

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

ethyl 2-(5-phenylcycloocten-1-yl)acetate

InChI

InChI=1S/C18H24O2/c1-2-20-18(19)14-15-8-6-12-17(13-7-9-15)16-10-4-3-5-11-16/h3-5,8,10-11,17H,2,6-7,9,12-14H2,1H3

InChI Key

JWOIYRMTVFKYKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CCCC(CCC1)C2=CC=CC=C2

Origin of Product

United States

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